molecular formula C20H16N2O4 B2983615 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 379726-46-2

3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2983615
CAS No.: 379726-46-2
M. Wt: 348.358
InChI Key: ZOTORXKWXDPWNJ-VQHVLOKHSA-N
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Description

The compound 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid (molecular formula: C24H20N4O4; average mass: 428.448 g/mol) features a pyrazole core substituted with a phenyl group at position 1 and a 2,3-dihydro-1,4-benzodioxin moiety at position 3 .

Properties

IUPAC Name

(E)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)9-7-15-13-22(16-4-2-1-3-5-16)21-20(15)14-6-8-17-18(12-14)26-11-10-25-17/h1-9,12-13H,10-11H2,(H,23,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTORXKWXDPWNJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=CC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C/C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then reacted with appropriate reagents to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Target/Activity References
Target Compound C24H20N4O4 428.448 Pyrazole, benzodioxin, propenoic acid Hypothesized immunomodulation
D4476 C23H18N4O2 394.42 Imidazole, benzodioxin, benzamide Treg cell differentiation inhibitor
AMG9810 C20H21NO4 339.39 Propenamide, benzodioxin, tert-butylphenyl TRPV1 antagonist
(2E)-3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid C11H9BrO4 285.09 Bromobenzodioxin, propenoic acid Unknown
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol C16H16O3 256.30 Benzodioxin, methylphenyl-methanol PD-1/PD-L1 inhibitor scaffold
Key Observations:

Core Heterocycle Variations: The target compound’s pyrazole core differs from D4476’s imidazole and AMG9810’s propenamide chain. The brominated analog () lacks a heterocyclic core, directly linking the benzodioxin to the propenoic acid, which may reduce steric hindrance but limit binding versatility .

Functional Group Impact: The propenoic acid group in the target compound and its brominated analog enhances solubility (via ionization at physiological pH) and enables salt-bridge formation with basic residues in target proteins. This contrasts with D4476’s benzamide, which may favor π-π stacking interactions . AMG9810’s tert-butylphenyl group confers hydrophobicity, likely aiding membrane permeability and TRPV1 binding .

Immunomodulation
  • D4476 : Inhibits Treg cell differentiation, reducing bacterial growth in tuberculosis models. The benzodioxin-imidazole scaffold may stabilize interactions with kinases or transcription factors involved in immune cell regulation .
  • Target Compound: The pyrazole-propenoic acid motif could similarly interfere with immune signaling pathways, though empirical validation is needed.
TRPV1 Antagonism
  • AMG9810: Blocks TRPV1, disrupting endocannabinoid signaling. The propenamide chain may mimic endogenous ligands like anandamide .
  • Target Compound: The propenoic acid group might compete with AMG9810 for TRPV1 binding, but the pyrazole-phenyl substitution could alter selectivity.
Scaffold Hopping and PD-1/PD-L1 Inhibition
  • highlights the scaffold [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol as a PD-1/PD-L1 inhibitor.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The propenoic acid group improves aqueous solubility compared to AMG9810’s hydrophobic tert-butylphenyl group.
  • Metabolic Stability : Pyrazole rings are generally resistant to oxidative metabolism, suggesting longer half-lives than imidazole-containing D4476 .
  • Bioavailability : The brominated analog’s smaller size (MW 285.09) may enhance tissue penetration, whereas the target compound’s larger structure (MW 428.448) could limit diffusion .

Biological Activity

3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, a compound with significant potential in pharmaceutical and biochemical research, has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H18N2O3C_{18}H_{18}N_2O_3 and features a complex structure that includes a pyrazole ring and a benzodioxin moiety. Its unique structure contributes to its biological properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity through various assays, including DPPH radical scavenging tests. It effectively reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with numerous diseases .

3. Antimicrobial Activity

Studies have evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicate moderate to strong activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics or preservatives .

The biological activity of 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is attributed to its ability to modulate several biochemical pathways:

  • Inhibition of Cyclooxygenase Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
  • Scavenging Free Radicals : Its structure allows it to interact with free radicals effectively, thus mitigating oxidative damage.

Case Studies

StudyFindings
Umesha et al. (2009)Demonstrated significant antioxidant and antimicrobial activities using various assays .
Acar et al. (2017)Found that derivatives of similar compounds showed promising results in inhibiting GABA aminotransferase, indicating potential neurological applications .
Nural et al. (2018)Reported on the synthesis of related compounds with notable antimicrobial effects against resistant strains .

Applications in Pharmaceutical Development

Given its biological activities, 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is being explored as a lead compound in drug development targeting:

  • Inflammatory Diseases : As a potential anti-inflammatory agent.
  • Infectious Diseases : For its antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for preparing 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid?

  • Methodological Answer : The compound’s synthesis can be approached via Claisen-Schmidt condensation between substituted pyrazole aldehydes and propenoic acid derivatives. For heterocyclic systems like benzodioxin-pyrazole hybrids, multi-step protocols involving cyclization (e.g., using hydrazine derivatives) and subsequent coupling reactions are recommended. Key intermediates (e.g., 1-phenylpyrazole derivatives) should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products. Reaction progress can be monitored using HPLC-MS for intermediate validation .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments (e.g., benzodioxin protons at δ 6.8–7.2 ppm) and carbonyl groups (prop-2-enoic acid protons at δ 12–14 ppm).
  • X-ray crystallography : Essential for resolving stereochemical ambiguities, particularly the E/Z configuration of the propenoic acid moiety. Crystallization in ethanol/water mixtures at 4°C often yields suitable single crystals .
  • Elemental analysis : Validate purity (>95%) with ≤0.4% deviation from theoretical C/H/N values .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Perform solubility profiling in polar (DMSO, water) and non-polar solvents (dichloromethane) via UV-Vis spectroscopy. Stability studies (pH 2–12, 25–60°C) should use HPLC-UV to track degradation products. For example, acidic conditions may hydrolyze the benzodioxin ring, requiring buffered solutions (pH 7.4) for biological assays .

Intermediate Research Questions

Q. What strategies resolve discrepancies in bioactivity data across different assay models?

  • Methodological Answer :
  • Dose-response standardization : Use Hill slope analysis to compare EC50_{50} values across assays (e.g., enzyme inhibition vs. cell viability).
  • Metabolic interference checks : Test for cytochrome P450 interactions via liver microsome assays to rule out false negatives/positives.
  • Positive controls : Include reference compounds (e.g., COX-2 inhibitors for anti-inflammatory assays) to calibrate experimental conditions .

Q. How can crystallography data address inconsistencies in molecular docking predictions?

  • Methodological Answer : Overlay docking results (e.g., AutoDock Vina) with X-ray-derived crystal structures to validate binding poses. Pay attention to π-π stacking between the phenyl-pyrazole moiety and hydrophobic receptor pockets. Adjust force field parameters (AMBER or CHARMM) to account for solvent effects if RMSD values exceed 2.0 Å .

Advanced Research Questions

Q. How to design experiments to probe the compound’s mechanism of action when conflicting bioassay results arise?

  • Methodological Answer :
  • Pathway enrichment analysis : Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins post-treatment.
  • Isozyme specificity assays : Test against structurally related enzymes (e.g., COX-1 vs. COX-2) to confirm target selectivity.
  • Knockout models : CRISPR-Cas9-edited cell lines can validate target dependency. For example, if apoptosis is observed, compare wild-type vs. BAX/BAK knockout cells .

Q. What advanced methodologies reconcile discrepancies between in vitro stability and in vivo pharmacokinetic data?

  • Methodological Answer :
  • Physiologically-based pharmacokinetic (PBPK) modeling : Incorporate solubility, logP, and plasma protein binding data to predict bioavailability.
  • Mass spectrometry imaging (MSI) : Track spatial distribution in tissue sections to identify metabolic hotspots (e.g., hepatic glucuronidation).
  • Isotope labeling : Use 14C^{14}C-labeled compound to quantify excretion pathways (urine vs. feces) .

Key Methodological Recommendations

  • Synthetic optimization : Prioritize microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 12h for cyclization) .
  • Data validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to resolve signal overlap .
  • Ethical compliance : Adhere to CRDC 2020 guidelines (subclass RDF2050108) for process control in scaled-up syntheses .

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